Sodium thioacetate

Overview

Description

Synthesis Analysis

This reaction yields sodium thioacetate along with water as a byproduct. The use of water as a solvent in this process aligns with environmentally friendly synthetic procedures .

Chemical Reactions Analysis

Sodium thioacetate serves as a nucleophile in various reactions. Notably, it participates in nucleophilic displacement reactions in an aqueous medium. Under pH control, it can react with suitable electrophiles, leading to the formation of other organosulfur compounds. For instance, it can undergo substitution reactions with alkyl halides to yield S-alkyl thioacetates .

Scientific Research Applications

Thermal Stability Analysis

Sodium thioacetate has been studied for its thermal stability, particularly in relation to its interaction with acetaldehyde and unithiol. This research is significant in forensic science and for diagnostic and therapeutic purposes, as it refines the gas-chromatographic detection of acetaldehyde in biological fluids (Bondarenko & Zenovich, 2010).

Corrosion Protection

A study explored the use of thioacetate-functionalized monolayers for corrosion protection. Thioacetate hexadecyltrimethoxysilane was deposited on stainless steel, forming a protective layer that showed efficiency against corrosion, including pitting corrosion, in sodium chloride media (Meth et al., 2010).

Polymer Chemistry

Polymer-supported sodium thioacetate has been used as a reagent for converting alkyl halides to S-alkyl thioacetates. This method offers high yields and purity, and the polymeric reagent can be regenerated and reused multiple times (Karimi Zarchi & Nejabat, 2012).

Dairy Science

In dairy science, sodium acetate (related to sodium thioacetate) has been investigated for its impact on milk fat production. Its supplementation was found to increase milk fat yield, potentially by stimulating de novo lipogenesis in the mammary gland (Matamoros et al., 2021).

Medicinal Chemistry

Sodium thioacetate has shown potential in medicinal chemistry. It has been used in the study of thioacetate-containing steroids as potential mercury antidotes. These compounds demonstrated a promising ability to prevent renal damage caused by acute HgCl2 intoxication (Selye, Mécs, & Szabó, 1970).

Synthesis and Catalysis

The compound has also been utilized in the synthesis of alkyl thioacetates and as a catalyst in the formation of carbon-sulfur bonds. This application is particularly relevant in organic chemistry and the development of new synthetic methods (Page et al., 1988).

Biomedical Research

In biomedical research, sodium thioacetate derivatives have been studied for their interactions with lipid membranes. This research has implications for drug development, particularly in understanding how bioactive molecules distribute within cellular lipid membranes and their potential anticoagulant properties (Nikitina et al., 2020).

properties

IUPAC Name |

sodium;ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4OS.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBWNXJFTBCLKT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

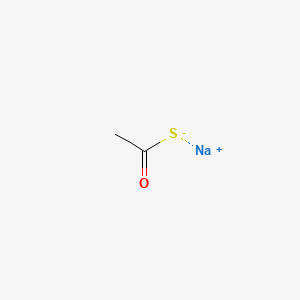

CC(=O)[S-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

507-09-5 (Parent) | |

| Record name | Acetic acid, thio-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034832354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10956307 | |

| Record name | Sodium ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34832-35-4 | |

| Record name | Acetic acid, thio-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034832354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B3051504.png)

![3-Bromobenzo[c]isothiazole](/img/structure/B3051515.png)